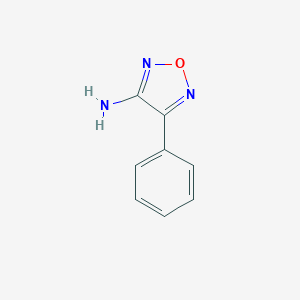

4-Phenyl-1,2,5-oxadiazol-3-amine

Description

Contextualization of the 1,2,5-Oxadiazole Scaffold within Heterocyclic Chemistry

The 1,2,5-oxadiazole, colloquially known as furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. chemicalbook.com This planar ring system is a π-excessive heterocycle, and its structure is characterized by a high dipole moment and significant electron-withdrawing effects. chemicalbook.comresearchgate.net The chemistry of 1,2,5-oxadiazoles has been extensively studied, with several established synthetic routes for their preparation. The most common methods include the dehydration of α-dioximes (glyoximes), the deoxygenation of their N-oxide counterparts (furoxans), and various ring transformation reactions. chemicalbook.com

The 1,2,5-oxadiazole ring is generally stable and exhibits low reactivity towards both electrophiles and nucleophiles when substituted with alkyl or aryl groups. thieme-connect.de However, the presence of a suitable leaving group allows for nucleophilic substitution, providing a pathway to a diverse range of functionalized derivatives. thieme-connect.de This inherent stability, coupled with the ability to introduce various substituents, makes the 1,2,5-oxadiazole scaffold a versatile building block in the design of novel molecules.

Significance and Research Potential of the 4-Phenyl-1,2,5-oxadiazol-3-amine Structure

The compound this compound (C₈H₇N₃O) integrates the stable 1,2,5-oxadiazole core with a phenyl group and an amine substituent, creating a molecule with significant research potential. uni.lustenutz.eu The presence of the amino group is particularly noteworthy, as amino-1,2,5-oxadiazoles are known to be very weak nucleophiles due to the strong electron-withdrawing nature of the heterocyclic ring. researchgate.net This property influences their reactivity and the types of chemical transformations they can undergo.

The synthesis of related structures, such as 4-(4-Chloro-phenyl)-1,2,5-oxadiazole-3-ylamine, has been documented, suggesting viable synthetic pathways for this compound. researchgate.net Research into 1,2,5-oxadiazol-3-amines with heterocyclic or aryl substituents at the 4-position is being actively pursued due to their potential pharmacological activities. mdpi.com The N-oxide derivative, this compound 2-oxide, is also a compound of interest, highlighting the potential for modifications to the core structure to tune its properties. sigmaaldrich.com The combination of the phenyl ring, the amino group, and the oxadiazole core in a single molecule makes this compound an attractive target for further investigation in medicinal and materials science.

Overview of Contemporary Research Directions for Oxadiazole Derivatives

Derivatives of 1,2,5-oxadiazole are at the forefront of various research fields, largely due to their diverse biological activities and material properties. nih.govcolab.ws In medicinal chemistry, these compounds have shown promise as:

Anticancer agents : They can act as inhibitors of enzymes like indoleamine 2,3-dioxygenase. chemicalbook.com

Antibacterial and Antimalarial agents . benthamdirect.comnih.gov

Vasodilating agents : This is often linked to the ability of the 1,2,5-oxadiazole N-oxide (furoxan) scaffold to release nitric oxide (NO) under physiological conditions. benthamdirect.comresearchgate.net

Carbonic anhydrase inhibitors . nih.gov

Beyond medicine, oxadiazole derivatives are being explored in materials science for their fluorescent properties, making them suitable for use in light-emitting devices. chemicalbook.com Furthermore, some derivatives have been investigated for applications in agriculture as herbicides and as high-energy materials. chemicalbook.comresearchgate.net The ability to create hybrid molecules by linking the 1,2,5-oxadiazole scaffold to other pharmacophores is a key strategy in developing new therapeutic agents. nih.govbenthamdirect.com

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIIVSHRRCAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145877 | |

| Record name | 4-Phenylfurazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-14-1 | |

| Record name | 4-Phenylfurazanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylfurazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 1,2,5 Oxadiazol 3 Amine

Strategies for the Construction of the 1,2,5-Oxadiazole Ring System

The synthesis of the 1,2,5-oxadiazole (furazan) ring system is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. chemicalbook.comnih.gov These strategies primarily involve the cyclization of open-chain precursors containing the requisite nitrogen and oxygen functionalities. The most common approaches include the dehydration of α-dioximes and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com

Precursor Selection and Reaction Pathways

The selection of appropriate precursors is critical for the efficient synthesis of 4-Phenyl-1,2,5-oxadiazol-3-amine. A common and effective pathway commences with an appropriately substituted phenyl precursor, such as benzyl (B1604629) cyanide.

A representative synthesis initiates with the treatment of benzyl cyanide with a deprotonating agent like sodium ethylate, followed by reaction with an alkyl nitrite (B80452) (e.g., 3-methylbutyl nitrite) to yield an α-oximino nitrile. nih.gov This intermediate possesses the necessary arrangement of atoms for the subsequent formation of the aminofurazan ring. The cyano group of the α-oximino nitrile is then converted into an amidoxime (B1450833). nih.gov This transformation is a key step, as the amidoxime contains the vicinal amine and oxime functionalities required for the final ring closure.

Another significant pathway involves the use of 1,2-dione dioximes, also known as glyoximes. thieme-connect.de These precursors can be readily prepared by the oximation of the corresponding 1,2-diones. For the synthesis of this compound, a suitably substituted phenyl-containing glyoxime (B48743) would be the precursor of choice.

Furthermore, 1,2,5-oxadiazoles, including those with alkyl, aryl, acyl, cyano, and amino substituents, can be synthesized through the reduction of their corresponding 1,2,5-oxadiazole-2N-oxides (furoxans). chemicalbook.com This deoxygenation is typically achieved using reagents like trialkylphosphites. chemicalbook.com The synthesis of the furoxan precursors often involves the dimerization of nitrile oxides or the dehydration of α-nitro ketoximes. thieme-connect.de

Cyclization and Ring-Forming Reactions

The cyclization of the precursor is the definitive step in the formation of the 1,2,5-oxadiazole ring. In the pathway starting from benzyl cyanide, the crucial ring-closing step involves the cyclization of the amidoxime intermediate. nih.gov Refluxing the α-amino-α'-oximinoacetonitrile derivative, often in the presence of a base such as sodium hydroxide, facilitates the intramolecular condensation and dehydration to yield the 3-aminofurazan ring system. nih.gov

For syntheses employing 1,2-dione dioximes, the cyclization is typically an oxidative process. thieme-connect.de A variety of dehydrating agents and conditions can be employed for this transformation. Heating the glyoxime with reagents such as succinic anhydride (B1165640) or thionyl chloride is a classic method. chemicalbook.com More contemporary methods include heating with silica (B1680970) gel or using 1,1'-carbonyldiimidazole (B1668759) at ambient temperature, the latter being particularly advantageous for preparing energetic compounds as it avoids high temperatures that could lead to decomposition. thieme-connect.deorganic-chemistry.org

Functionalization and Derivatization of this compound

The 1,2,5-oxadiazole ring is known for its inherent stability, which allows for a wide array of functional group manipulations on its substituents. thieme-connect.de This stability makes this compound an excellent platform for generating diverse chemical entities through modifications at the phenyl ring, the amine group, or the oxadiazole core itself.

Substituent Effects on the Phenyl Moiety

The phenyl group of this compound is amenable to electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring. Studies on related diphenyl-1,3,4-oxadiazoles have shown that nitration can occur, yielding a mixture of nitrophenyl derivatives. rsc.org The conditions of the nitration (e.g., nitric acid alone versus mixed acids) can influence the regioselectivity of the substitution, favoring para or meta products, respectively. rsc.org This suggests that similar electrophilic substitutions, such as halogenation or acylation, could be performed on the phenyl ring of this compound, with the directing effects of the oxadiazole moiety playing a key role.

Chemical Modifications at the Amine Group

The amino group at the 3-position of the 1,2,5-oxadiazole ring is a versatile handle for a variety of chemical transformations. It can readily undergo acylation with benzoyl chlorides or other acylating agents to form the corresponding amides. nih.gov This reaction typically proceeds by treating the aminofurazan with a base like sodium hydride, followed by the addition of the acyl chloride. nih.gov

The amino group can also react with other nitrogen-containing nucleophiles. For example, reactions with aromatic amines and hydrazines can yield the corresponding amidines and amidrazones. researchgate.net The reaction of a related aminofurazan with o-phenylenediamine (B120857) has been shown to produce a benzimidazole-substituted furazan (B8792606). researchgate.net Furthermore, the amino group can be transformed through diazotization reactions. nih.govgoogle.com While the amino group in some aminofurazans can be reactive and may require protection during certain reactions, its ability to be converted into azo or azoxy moieties through oxidative processes highlights its synthetic utility. nih.gov

Diversification of the 1,2,5-Oxadiazole Core

While the 1,2,5-oxadiazole ring is generally stable, it can be chemically modified under specific conditions. thieme-connect.de The ring is typically resistant to attack by acids, but ring cleavage can occur upon treatment with strong reducing agents like lithium aluminum hydride, leading to amino-substituted fragments. thieme-connect.de

Nucleophilic substitution on the oxadiazole ring itself is also possible, particularly if a good leaving group is present at one of the ring carbon atoms. thieme-connect.de Although this compound does not inherently possess such a group, synthetic strategies that introduce a leaving group, such as a halide or a nitro group, onto the oxadiazole core would open up pathways for further diversification by displacement with a variety of nucleophiles. thieme-connect.de

In some cases, substituted 1,2,5-oxadiazoles can undergo rearrangement reactions. The Boulton–Katritzky rearrangement, for example, has been observed for certain 3-heteroallyl-substituted 1,2,5-oxadiazoles, resulting in the transformation of the oxadiazole into a new five-membered heterocycle. thieme-connect.de While this is more common for the 1,2,4-oxadiazole (B8745197) isomer, it points to the potential for ring transformations within the oxadiazole family under specific conditions. chim.it

Advanced Synthetic Techniques and Yield Optimization

The synthesis of the 1,2,5-oxadiazole ring system, also known as a furazan, presents unique challenges compared to its more commonly synthesized 1,3,4-oxadiazole (B1194373) isomer. The literature on advanced synthetic techniques and specific yield optimization for This compound is notably sparse, with a greater focus placed on the synthesis of its N-oxide, 3-amino-4-phenylfuroxan, and other isomeric structures. However, general principles for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles can be extrapolated and applied to the target molecule.

The primary route to the 1,2,5-oxadiazole core involves the cyclization of α-dioximes. For the synthesis of this compound, this would typically start from a precursor such as phenylglyoxime or a related derivative. Advanced methodologies would focus on improving the efficiency and yield of this cyclization step, as well as the introduction of the amine functionality.

Furthermore, the optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield. Design of experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of these parameters and their interactions, leading to a robust and high-yielding synthetic protocol.

Another potential advanced technique is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when dealing with potentially energetic intermediates. The synthesis of 1,2,5-oxadiazole derivatives, some of which are energetic materials, could significantly benefit from the safety and efficiency of flow synthesis. For instance, a continuous-flow process could involve the in-situ generation and immediate reaction of a key intermediate, minimizing its accumulation and potential hazards.

While specific research findings on the yield optimization of this compound are not prominently published, the table below illustrates a hypothetical optimization study based on common practices for similar heterocyclic syntheses. This table is for illustrative purposes to demonstrate how such data would be presented.

Hypothetical Yield Optimization for the Cyclization Step in the Synthesis of a 1,2,5-Oxadiazole Derivative

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Toluene | 80 | 6 | 45 |

| 2 | Phosphorus Pentoxide | Xylene | 120 | 4 | 55 |

| 3 | Triflic Anhydride | Dichloromethane | 0 to rt | 2 | 70 |

| 4 | Burgess Reagent | Tetrahydrofuran | rt | 3 | 75 |

| 5 | Flow Reactor (Catalyst X) | Acetonitrile | 100 | 0.5 | 85 |

It is important to note that the development of advanced synthetic techniques for specific compounds like this compound often occurs within proprietary industrial research and may not be publicly disclosed. The field would benefit from further academic investigation into efficient and scalable synthetic routes to this particular molecule.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Phenyl 1,2,5 Oxadiazol 3 Amine Derivatives

Principles Governing Structure-Activity Relationships in 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heterocycle that serves as a versatile pharmacophore in drug discovery. nih.govchemicalbook.com Its derivatives have demonstrated a wide range of biological activities, including roles as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and anticancer agents. nih.goveurekaselect.com The biological activity of 1,2,5-oxadiazole derivatives is intrinsically linked to the nature and position of substituents on the heterocyclic ring.

Key principles governing the SAR of 1,2,5-oxadiazoles include:

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can significantly influence the electronic distribution within the oxadiazole ring, affecting its interaction with biological targets.

Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into the binding pocket of a target protein, influencing both affinity and selectivity.

Physicochemical Properties: Substituents modulate key properties such as lipophilicity, solubility, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the substituents can facilitate strong interactions with amino acid residues in the target's active site.

The 1,2,5-oxadiazole ring itself is a π-excessive heterocycle, and its stability allows for a wide array of substituent modifications. chemicalbook.comthieme-connect.de This stability is a key feature that enables extensive SAR studies.

Investigation of Molecular Descriptors and Pharmacophore Features

To quantify the effects of structural modifications on biological activity, researchers employ molecular descriptors and pharmacophore modeling. These computational tools help in understanding the key features required for a molecule to interact with its biological target.

The electronic and steric profiles of 4-Phenyl-1,2,5-oxadiazol-3-amine derivatives are critical determinants of their biological activity. The phenyl group at the 4-position and the amine group at the 3-position are primary sites for modification.

Substituents on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions (ortho, meta, para) of the phenyl ring alters the molecule's electronic properties (e.g., Hammett constants) and steric bulk. For instance, electron-withdrawing groups can enhance the acidity of the amine group, potentially affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

The inherent stability of the 1,2,5-oxadiazole ring generally means it has low reactivity towards electrophiles and nucleophiles, unless a good leaving group is present. thieme-connect.de This allows for specific modifications of the substituents without disrupting the core scaffold.

The physicochemical properties of drug candidates are paramount for their in vivo performance. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are key parameters that are heavily influenced by the substituents on the this compound scaffold.

Lipophilicity is a critical factor that governs a drug's ability to cross biological membranes and its distribution throughout the body. mdpi.com However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity. Therefore, a balance must be achieved.

The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase aqueous solubility, while the addition of non-polar moieties like alkyl or aryl groups tends to increase lipophilicity. Computational methods and experimental techniques, such as reversed-phase thin-layer chromatography, are used to assess these properties. mdpi.com

Table 1: Predicted Physicochemical Properties of this compound and Related Structures

| Compound | Molecular Formula | Monoisotopic Mass (Da) | XlogP (Predicted) |

| This compound | C₈H₇N₃O | 161.05891 | 1.8 |

| This compound 2-oxide | C₈H₇N₃O₂ | 177.05383 | - |

Data sourced from PubChem and other chemical databases. uni.lusigmaaldrich.com

Rational Design of this compound Analogs for Enhanced Efficacy

Rational drug design aims to create new molecules with improved biological activity based on a thorough understanding of the SAR and the three-dimensional structure of the biological target. nih.gov For this compound derivatives, this involves a multi-pronged approach:

Bioisosteric Replacement: The 1,2,5-oxadiazole ring can act as a bioisostere for other chemical groups, such as amide or ester functionalities. chim.it This strategy can be used to improve metabolic stability and pharmacokinetic profiles.

Scaffold Hopping: This technique involves replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.

By systematically exploring the chemical space around the this compound scaffold, researchers can identify analogs with enhanced efficacy, selectivity, and drug-like properties.

Mechanistic Studies of Target Interaction and Binding Modes

Elucidating the precise mechanism by which a compound interacts with its biological target is fundamental to understanding its activity and for further optimization. For this compound derivatives, this involves identifying the target protein and characterizing the binding interactions at the molecular level.

Techniques used to study target interaction and binding modes include:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It helps to visualize potential binding modes and identify key interactions.

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand-protein complex, offering a detailed view of the binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of ligand-protein interactions in solution.

Biochemical Assays: These experiments measure the effect of the compound on the activity of the target protein, providing quantitative data on potency (e.g., IC₅₀ or Kᵢ values).

The binding mode of a ligand is often dependent on the specific sequence of the binding site. For example, some molecules may bind in the minor groove of DNA at AT-rich sequences, while others may intercalate between base pairs in GC-rich regions. nih.gov Understanding these nuances is critical for designing drugs with high target specificity.

Biological and Pharmacological Profiling of 4 Phenyl 1,2,5 Oxadiazol 3 Amine

Evaluation of Antimicrobial Potential

The search for novel antimicrobial agents is a critical area of research, and oxadiazole derivatives have shown promise in this field. nih.govnih.gov

Studies on Bacterial Topoisomerase Inhibition

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication and other cellular processes, making them validated targets for antibacterial drugs. nih.gov While direct studies on 4-Phenyl-1,2,5-oxadiazol-3-amine as a bacterial topoisomerase inhibitor are not extensively detailed in the provided results, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) includes complex structures that can be conceptually related. For instance, tricyclic NBTIs have been developed to target these enzymes. nih.gov Some research has focused on the development of bisbenzimidazoles as selective inhibitors of bacterial topoisomerase I, demonstrating the feasibility of targeting these enzymes. nih.govrsc.org The general principle involves designing molecules that can interact with and inhibit the function of these topoisomerases, thereby impeding bacterial growth. nih.govnih.gov

Broad-Spectrum Antibacterial Activity Assessment

Derivatives of 1,2,5-oxadiazole have been evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net For example, Schiff base derivatives of 3,4-diamino-1,2,5-oxadiazole have demonstrated activity against Staphylococcus aureus and Bacillus cereus. researchgate.net The antimicrobial potential of oxadiazole derivatives is often influenced by the nature of the substituents on the core ring structure. nih.gov Research on various 1,3,4-oxadiazole (B1194373) derivatives has shown that these compounds can exhibit significant antimicrobial potential, with some showing activity comparable or even superior to reference drugs like amoxicillin (B794) and fluconazole. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives This table is representative of the types of data found in the cited literature and is for illustrative purposes.

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 2b | S. aureus, B. cereus | 57 mg/ml | researchgate.net |

| AZ-10, AZ-19, AZ-20 | Various bacteria | 3.34 µM to 3.71 µM | semanticscholar.org |

Exploration of Kinase Inhibitory Activities

Kinases are a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer, making them important therapeutic targets. nih.gov

Screening Against Oncogenic Kinases

Derivatives of 4-amino-1,2,5-oxadiazole have been investigated as kinase inhibitors. For example, 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives have been synthesized and identified as potent inhibitors of p70S6 kinase, a key enzyme in cell growth and proliferation. nih.gov Structure-based design has led to the development of highly potent inhibitors with Ki values of less than 1 nM and significant selectivity over other kinases like PKA, ROCK, and GSK3. nih.gov This highlights the potential of the 4-amino-1,2,5-oxadiazole scaffold in developing targeted cancer therapies. Another study on phenylacetamide-1H-imidazol-5-one variants, which can be seen as structurally related, showed downregulation of several kinases including members of the BRK, FLT, and JAK families. frontiersin.org

Investigation of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation and are considered important targets in cancer therapy. nih.govnih.gov While direct evidence for this compound as an HDAC inhibitor is not explicitly provided, the broader class of oxadiazoles (B1248032) has been explored for this activity. nih.gov For instance, difluoromethyl-1,3,4-oxadiazoles have been reported as potent and selective inhibitors of HDAC6. nih.gov Furthermore, a series of hydroxamates and 2-aminoanilides containing a 1,3,4-oxadiazole ring have been synthesized and shown to be potent and selective HDAC inhibitors. nih.gov The development of CNS-penetrant 5-(trifluoromethyl)-1,2,4-oxadiazole-based inhibitors for class IIa HDACs further underscores the versatility of the oxadiazole scaffold in targeting these enzymes. nih.gov

Anticancer Activity Assessment

The anticancer potential of oxadiazole derivatives is a significant area of research. nih.govnih.gov Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. nih.govnih.govmdpi.com For example, pyrrole-substituted 1,2,5-oxadiazoles have been shown to inhibit the proliferation of human cancer cell lines. mdpi.com The anticancer activity is often structure-dependent, with different substituents on the oxadiazole ring leading to varying levels of potency. nih.gov

Studies on 1,3,4-oxadiazole derivatives have shown particularly low IC50 values (below 10 µM) against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). nih.gov In one study, a derivative showed an exceptionally low IC50 value of 0.34 ± 0.025 µM on MCF-7 cells. nih.gov Another series of 1,3,4-oxadiazole derivatives exhibited excellent cytotoxic profiles against the A549 cell line, with some compounds showing IC50 values as low as <0.14 µM. acs.org

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives This table is representative of the types of data found in the cited literature and is for illustrative purposes.

| Compound ID | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 33 | MCF-7 | 0.34 ± 0.025 | nih.gov |

| Compound 4h | A549 | <0.14 | acs.org |

| Compounds VIb-d | HeLa | 10.64 - 33.62 | nih.gov |

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Specific experimental data on the in vitro cytotoxicity of this compound against cancer cell lines is not prominently available in the reviewed scientific literature. However, the broader class of oxadiazoles, particularly the 1,3,4- and 1,2,4-isomers, has been extensively studied for anticancer properties. nih.govresearchgate.net

Derivatives of the 1,2,5-oxadiazole (furazan) ring have shown promise. For instance, 1,2,5-oxadiazoles with a pyrrole (B145914) group have demonstrated antiproliferative activity in human cancer cell lines. mdpi.com Similarly, methoxyphenoxy-substituted oxadiazoles have shown significant cytotoxic activity against multiple human cancer cell lines, with some derivatives exhibiting antiproliferative effects in the submicromolar range against colorectal and cervical adenocarcinoma cells.

For comparative purposes, various 1,3,4-oxadiazole derivatives have demonstrated notable cytotoxicity across a range of cancer cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Related Oxadiazole Isomers

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | MDA-MB-231, MCF-7 (Breast), A549 (Lung) | Good cytotoxic activity | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole | Various | Anticancer agents | nih.gov |

Cellular Pathway Modulation in Cancer

Direct research identifying the specific cellular pathways modulated by this compound in cancer is not detailed in the available literature. However, studies on related oxadiazole compounds provide insight into potential mechanisms. For example, certain oxadiazole derivatives are known to induce apoptosis in cancer cells by inhibiting key enzymes like EGFR and Src kinases. The Wnt signaling pathway is another target, with some 5-phenyl-1,3,4-oxadiazol-2(3H)-ones acting as potent inhibitors of Notum carboxylesterase, a negative regulator of this pathway. ucl.ac.uk

Anti-inflammatory Properties and Mechanisms

While specific studies on the anti-inflammatory properties of this compound are not found, the oxadiazole scaffold is recognized for its anti-inflammatory potential. mdpi.com The mechanism for related compounds often involves the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress markers. A complex derivative of 4-amino-1,2,5-oxadiazol-3-amine, GSK269962A, is a potent Rho kinase inhibitor, a mechanism linked to anti-inflammatory effects.

The anti-inflammatory activity of the 1,3,4-oxadiazole isomers is well-documented. Some derivatives show efficacy comparable to standard drugs like Indomethacin. mdpi.com The mechanism is thought to be related to the inhibition of enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity of Related 1,3,4-Oxadiazole Derivatives

| Compound Series | Assay/Model | Finding | Reference |

|---|---|---|---|

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema in rats | Anti-inflammatory effect of ~33% to 62% inhibition. | mdpi.com |

Other Therapeutic Explorations (e.g., antiviral, antiparasitic, antidepressant)

There is a lack of specific research into the antiviral, antiparasitic, or antidepressant activities of this compound. However, the broader family of oxadiazole isomers has been explored for a wide range of therapeutic applications.

Antiviral: The 1,3,4-oxadiazole ring is a core component of the approved antiviral drug Raltegravir, which is used to treat HIV infection by inhibiting the integrase enzyme. mdpi.com

Antiparasitic: Certain aminoazocompounds, which share structural similarities with amino-oxadiazoles, are known to possess antiparasitic activities. nih.gov

Antidepressant: The 1,3,4-oxadiazole nucleus has been investigated for potential antidepressant effects. nih.gov

Comparative Biological Profiling with Related Oxadiazole Isomers

The 1,2,5-oxadiazole isomer, such as the subject of this article, is generally less studied than its 1,3,4- and 1,2,4-oxadiazole (B8745197) counterparts. nih.gov These other isomers are well-established pharmacophores in drug discovery, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The potent activity of 1,3,4-oxadiazoles is sometimes attributed to the toxophoric –N=C–O– linkage. nih.gov In contrast, the sulfur bioisostere, 1,3,4-thiadiazole, often exhibits improved lipid solubility and tissue permeability. mdpi.comnih.gov

Metabolic Stability and Pharmacokinetic Parameters

Specific pharmacokinetic data, including metabolic stability, for this compound is not available in the reviewed literature.

For comparison, pharmacokinetic studies on related isomers have been conducted. A study on a potent 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative (an isomer) demonstrated good plasma exposure and partial penetration of the blood-brain barrier after oral administration in mice, suggesting that this class of compounds can possess favorable drug-like properties. ucl.ac.uk Another study on a 1,2,4-oxadiazole derivative designed for Alzheimer's disease also showed proper blood-brain barrier permeability in assays. researchgate.net

Safety Pharmacology Considerations (e.g., hERG inhibition)

There are no specific studies evaluating the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition by this compound. Inhibition of the hERG channel is a critical safety concern in drug development as it can lead to a potentially fatal cardiac arrhythmia. nih.govpsu.edu

The potential for hERG blockade is often associated with specific structural features, such as the presence of a basic nitrogen and lipophilic aromatic groups. psu.edu Given that this compound contains both a phenyl group and an amino group, its potential for hERG interaction would need to be experimentally determined. Studies on other compounds show that mutations in key amino acid residues of the hERG channel pore, such as Y652 and F656, can significantly reduce the binding affinity of many blocking drugs. nih.govnih.gov Without direct experimental data, the hERG liability of this compound remains unknown.

Computational and Theoretical Investigations of 4 Phenyl 1,2,5 Oxadiazol 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in understanding the interactions that drive the biological activity of a compound. For derivatives of the 1,2,5-oxadiazole (furazan) scaffold, molecular docking has been extensively used to elucidate their mechanism of action against various biological targets.

For instance, in the pursuit of novel anticancer agents, molecular docking studies have been performed on 1,3,4-oxadiazole (B1194373) derivatives to understand their interaction with tubulin, a key protein involved in cell division. nih.gov These studies help in visualizing the binding mode and identifying crucial amino acid residues in the protein's binding site that interact with the ligand. Similarly, docking studies on 1,2,4-oxadiazole (B8745197) derivatives linked to 5-fluorouracil (B62378) have been conducted to explore their potential as inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in angiogenesis. nih.gov

A notable study identified 1,2,5-oxadiazole derivatives as a new class of inhibitors for SUMO-specific protease 2 (SENP2) through a structure-based virtual screening approach that utilized molecular docking to prioritize compounds for experimental testing. nih.gov The docking analysis revealed the binding poses of these inhibitors in the active site of SENP2, highlighting key electrostatic and shape-based interactions. While a specific docking study solely on "4-Phenyl-1,2,5-oxadiazol-3-amine" is not extensively reported in publicly available literature, the wealth of data on related oxadiazole derivatives underscores the utility of this technique in predicting their therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Oxadiazole Derivatives

| Derivative Class | Target Protein | Key Findings |

| 1,3,4-Oxadiazole derivatives | Tubulin | Elucidation of binding modes and interactions within the colchicine (B1669291) binding site. nih.gov |

| 1,2,4-Oxadiazole-5-fluorouracil hybrids | VEGFR-2 | Identification of potential inhibitors of angiogenesis. nih.gov |

| 1,2,5-Oxadiazole derivatives | SENP2 | Discovery of a novel class of protease inhibitors. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights into molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior in chemical reactions and biological interactions.

For compounds related to "this compound," quantum chemical calculations have been employed to determine key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Electrostatic Potential | Provides information about the charge distribution and is useful for predicting sites of nucleophilic and electrophilic attack. |

In Silico ADMET Predictions for Drug Discovery

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development.

For various classes of oxadiazole derivatives, in silico ADMET predictions have been instrumental in assessing their drug-likeness. nih.govresearchgate.netresearchgate.net These predictions often involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule.

For example, studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives have shown that these compounds generally exhibit good predicted oral absorption and bioavailability. nih.govresearchgate.net While specific ADMET predictions for "this compound" are not widely published, the available data on related structures suggest that the oxadiazole scaffold can be incorporated into molecules with favorable drug-like properties.

Table 3: Common In Silico ADMET Parameters

| Parameter | Importance in Drug Discovery |

| Absorption | |

| LogP/LogD | Predicts lipophilicity and membrane permeability. nih.gov |

| TPSA | Relates to intestinal absorption and blood-brain barrier penetration. researchgate.net |

| Aqueous Solubility | Affects absorption and formulation. |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs. |

| Plasma Protein Binding | Influences the free drug concentration. |

| Metabolism | |

| CYP450 Inhibition/Induction | Predicts potential for drug-drug interactions. |

| Excretion | |

| Renal/Hepatic Clearance | Determines the elimination route and half-life. |

| Toxicity | |

| hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential to cause DNA mutations. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of proteins and ligands over time and to estimate the stability of their complexes. This technique is invaluable for understanding the intricacies of ligand-protein binding and for refining the results of molecular docking.

MD simulations have been applied to various systems containing oxadiazole and other heterocyclic moieties to assess the stability of ligand-protein interactions. acs.org These simulations typically involve monitoring the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.org

For instance, MD simulations of morpholine-benzimidazole-oxadiazole derivatives in complex with VEGFR-2 have been used to confirm the stability of the interactions predicted by molecular docking. acs.org Similarly, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor alpha (ERRα) have provided insights into how different binding modes affect the protein's structure and flexibility. mdpi.com Although specific MD simulation data for "this compound" is limited, the application of this method to related compounds demonstrates its power in validating binding poses and understanding the dynamic nature of ligand recognition.

Table 4: Key Analyses from Molecular Dynamics Simulations

| Analysis | Purpose |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. frontiersin.orgmdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Indicates the flexibility of individual residues or atoms within the system. frontiersin.orgmdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and protein over time. |

| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | Estimates the strength of the ligand-protein interaction. nih.gov |

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. It encompasses a wide range of techniques, including the management of large chemical libraries, virtual screening, and the development of quantitative structure-activity relationship (QSAR) models.

The 1,2,5-oxadiazole scaffold has been the subject of cheminformatics-driven discovery efforts. For example, structure-based virtual screening has been successfully used to identify 1,2,5-oxadiazole derivatives as inhibitors of SENP2. nih.gov This approach involves computationally screening large libraries of compounds against a protein target to identify potential hits for further investigation.

Cheminformatics also plays a crucial role in lead optimization by helping to establish structure-activity relationships (SAR). By analyzing how small changes in the chemical structure of a series of compounds affect their biological activity, researchers can design more potent and selective molecules. The development of virtual chemical libraries and the use of machine learning models to predict compound properties are at the forefront of modern cheminformatics. neovarsity.org While a specific large-scale virtual screening campaign centered on "this compound" as the core fragment is not widely documented, the principles of cheminformatics are undoubtedly applicable to the exploration of its chemical space for the discovery of new bioactive molecules.

Table 5: Applications of Cheminformatics in Drug Discovery

| Application | Description |

| Virtual Screening | |

| Ligand-Based Virtual Screening (LBVS) | Identifies new compounds based on the similarity to known active molecules. neovarsity.org |

| Structure-Based Virtual Screening (SBVS) | Docks large libraries of compounds into a protein target to predict binding affinity. nih.govneovarsity.org |

| Library Design and Management | |

| Chemical Library Filtering | Removes compounds with undesirable properties (e.g., poor ADMET) from screening libraries. neovarsity.org |

| Virtual Library Generation | Creates large, synthetically accessible virtual libraries for in silico screening. neovarsity.org |

| Lead Optimization | |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

Potential Applications and Future Research Perspectives for 4 Phenyl 1,2,5 Oxadiazol 3 Amine

Advancements in Medicinal Chemistry as a Therapeutic Lead Compound

The oxadiazole nucleus is a well-established pharmacologically important scaffold in drug discovery. nih.govresearchgate.net The various isomers, including 1,2,5-oxadiazole, are considered privileged structures due to their ability to act as bioisosteres of amides and esters, improving pharmacokinetic properties. acs.org Derivatives of 1,2,5-oxadiazole, in particular, are being intensively investigated for their wide spectrum of biological activities. nih.govmdpi.com

The structure of 4-Phenyl-1,2,5-oxadiazol-3-amine makes it a compelling candidate for a therapeutic lead compound. The presence of the amino group at the 3-position and a substituent at the 4-position is a recurring motif in pharmacologically active furazan (B8792606) derivatives. mdpi.com Research into structurally similar compounds has revealed a range of activities, suggesting potential therapeutic avenues for this compound. For instance, various oxadiazole derivatives have demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com Specifically, derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant targets for neurodegenerative diseases such as Alzheimer's. nih.govnih.gov

Exploration in Materials Science, including Energetic Materials

The 1,2,5-oxadiazole (furazan) ring is a cornerstone in the field of energetic materials. Its high nitrogen content and positive heat of formation contribute to high density, thermal stability, and impressive detonation performance in derived compounds. Amino-substituted furazans, like this compound, are particularly valuable as precursors for the synthesis of advanced, nitrogen-rich energetic materials. mdpi.com

Strategies for Novel Synthetic Methodologies

The synthesis of substituted oxadiazoles (B1248032) is a mature field, but the development of more efficient, safer, and environmentally friendly methods is an ongoing research goal. nih.gov Traditional syntheses of 1,2,5-oxadiazoles often involve cyclization reactions of precursors, which can sometimes require harsh conditions. researchgate.net For instance, a synthetic route to the related 4-(4-Chloro-phenyl)-1,2,5-oxadiazole-3-ylamine starts from 4-chloro-benzaldehyde, proceeding through several intermediate steps. researchgate.net

Novel strategies are being explored to improve the synthesis of aminofurazan derivatives. The Paal-Knorr reaction, for example, has been successfully used to selectively synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine. mdpi.com Another significant advancement is the development of continuous-flow synthesis for precursors like 3-amino-4-amidoximinofurazan (AAOF). This method offers substantially reduced reaction times and is inherently safer due to lower reaction volumes and better temperature control, which is particularly crucial when handling potentially energetic compounds. guidechem.com Microwave-assisted synthesis has also been employed for preparing oxadiazole derivatives, offering benefits of rapid reaction times and reduced solvent use. mdpi.com Future work on this compound could focus on adapting these modern synthetic techniques to enable safer, more scalable, and efficient production.

Development of Analytical Techniques for Characterization and Quantification

The definitive characterization of this compound and its derivatives relies on a suite of standard and advanced analytical techniques. The structural confirmation of newly synthesized oxadiazoles is routinely achieved through a combination of spectroscopic and spectrometric methods. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the chemical environment of each atom. mdpi.commdpi.com Infrared (IR) spectroscopy is valuable for identifying key functional groups, such as the N-H stretches of the amine and the characteristic vibrations of the oxadiazole and phenyl rings. mdpi.commdpi.com For solid-state characterization, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional molecular structure and crystal packing. Furthermore, computational tools are increasingly used to predict properties, such as the collision cross section (CCS) in ion mobility-mass spectrometry, which can aid in identification. uni.lu

Future Prospects for Preclinical and Clinical Development

While this compound itself is currently a research chemical, the broad biological activities of the oxadiazole class provide a strong rationale for its future preclinical investigation. sigmaaldrich.com The journey from a lead compound to a clinical candidate is long, but the prospects are guided by studies on related molecules.

The development of new oxadiazole derivatives as potential treatments for complex diseases like Alzheimer's is an active area of research. nih.govnih.gov Recent studies have identified new 1,2,4-oxadiazole (B8745197) derivatives as promising multitarget agents for Alzheimer's disease, with some compounds showing excellent inhibitory potential against key enzymes and favorable safety profiles in initial tests. nih.gov For any derivative of this compound to progress, it would need to undergo a rigorous preclinical evaluation pipeline. This includes in vitro pharmacokinetic studies and assessment of pharmacological activity in relevant cell-based and animal models. mdpi.com The discovery of non-steroidal dual modulators for nuclear receptors like FXR and PXR from a 1,2,4-oxadiazole library highlights the potential to find novel mechanisms of action even within well-explored chemical spaces. mdpi.com

Emerging Roles in Chemical Biology and Drug Discovery

Beyond its direct therapeutic potential, this compound and its analogs have emerging roles as tools in chemical biology and platforms for drug discovery. The oxadiazole scaffold is highly versatile and can be incorporated into more complex molecular architectures. researchgate.net

An exciting application is in the development of fluorescent chemosensors. The inherent photophysical properties of aromatic heterocyclic systems can be harnessed for detection purposes. For example, complex molecules incorporating phenyl-1,3,4-oxadiazole units have been synthesized and shown to act as "turn-off" fluorescent sensors for detecting nitro-explosive components and heavy metal cations. mdpi.com This demonstrates the potential for developing derivatives of this compound as probes for biological analytes or environmental contaminants.

In drug discovery, the compound serves as an ideal starting point for creating diverse chemical libraries for high-throughput screening. As a "fragment" or building block, it can be systematically modified to explore structure-activity relationships (SAR) and optimize binding to biological targets. nih.govresearchgate.net The unique bioisosteric properties of the 1,2,5-oxadiazole ring make it a valuable component for medicinal chemists aiming to improve the drug-like properties of new chemical entities. acs.orgnih.gov

Compound Nomenclature

| Systematic Name | Other Names/Synonyms |

| This compound | 4-phenylfurazanamine stenutz.eu |

| 4-(4-Chloro-phenyl)-1,2,5-oxadiazole-3-ylamine | - |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | - |

| 3-amino-4-amidoximinofurazan | AAOF |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | - |

| This compound 2-oxide | 4-phenyl-3-aminofuroxan |

Q & A

Q. What are the optimized synthetic routes for 4-phenyl-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of amidoxime precursors. For example, refluxing 4-phenylamidoxime (37) in 2N NaOH for 20 hours yields the target compound with a 36% yield after filtration and drying . Key parameters include:

- Reagent : NaOH (2N concentration)

- Temperature : Reflux conditions (~100°C)

- Time : 20 hours

- Workup : Precipitation in aqueous medium, followed by filtration.

Alternative routes include one-pot syntheses using tandem diazotization/azo coupling sequences, as described in Scheme 7 of Fr et al.’s review .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ ~7.3–7.5 ppm) and amine groups (δ ~5.0 ppm). Cross-validation with literature data is essential .

- X-ray Crystallography : Single-crystal X-ray diffraction reveals planar furazan rings and intermolecular hydrogen bonding (N–H···N/O interactions). For example, Jia et al. reported a mean C–C bond length of 1.44 Å and an R factor of 0.031 for related oxadiazole derivatives .

- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm) and C=N (1600–1650 cm) provide structural confirmation .

Q. How is this compound functionalized for biological screening?

Methodological Answer: Functionalization often occurs at the amine or phenyl group:

- Coupling Reactions : The amine group reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. Scheme 8 in Fr et al. demonstrates coupling with aryl halides to generate derivatives like 50a–54a .

- Paal–Knorr Reaction : Substitution at the 4-position can introduce heterocycles (e.g., pyrroles) via condensation with diketones, as shown for 4-(2,5-dimethylpyrrol-1-yl) derivatives .

Advanced Research Questions

Q. What computational methods predict the energetic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations assess detonation velocity (D) and pressure (P) . For example:

Q. How does structural modification of this compound enhance kinase inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO) at the phenyl ring improve binding to kinase ATP pockets. For instance, Vertex Pharmaceuticals’ derivatives with benzimidazole substituents achieved IC values <0.001 µM against S6K1 .

- Hybrid Scaffolds : Coupling with pyrrolidine (e.g., SB-772077-B) enhances Rho kinase inhibition by mimicking ATP’s adenine moiety, as shown in pulmonary vasodilation assays .

Q. What mechanistic insights explain the antiplasmodial activity of this compound analogs?

Methodological Answer:

- Heme Detoxification Interference : Oxadiazole derivatives disrupt heme polymerization in Plasmodium parasites, quantified via UV-vis spectroscopy (λ~400 nm for free heme) .

- Redox Cycling : The furazan ring participates in redox reactions, generating reactive oxygen species (ROS) detected via fluorometric assays (e.g., DCFH-DA) .

Q. How do crystallographic packing patterns influence the stability of this compound derivatives?

Methodological Answer: X-ray studies reveal that π-π stacking between phenyl rings and hydrogen-bonded dimers (N–H···O/N) enhance thermal stability. For example, Jia et al. observed a layered structure with a mean interlayer distance of 3.4 Å, correlating with a decomposition temperature >200°C .

Q. What strategies mitigate sensitivity issues in high-energy derivatives of this compound?

Methodological Answer:

- Co-crystallization : Combining with inert polymers (e.g., Teflon) reduces friction sensitivity .

- Nitrogen-rich Salts : Forming ammonium or guanidinium salts improves stability. For example, bis(triaminoguanidinium) salts of azotetrazolate derivatives exhibit low impact sensitivity while retaining high energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.